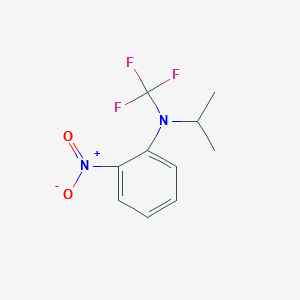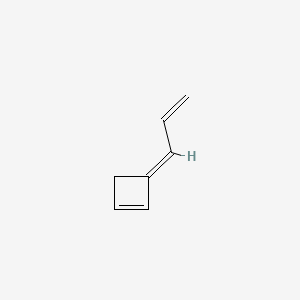![molecular formula C12H24N2 B13971230 8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13971230.png)
8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane is a chemical compound with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol . This compound belongs to the class of diazaspiro compounds, which are characterized by a spiro-connected bicyclic structure containing nitrogen atoms.
Preparation Methods
The synthesis of 8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane can be achieved through various synthetic routes. One common method involves the reaction of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoro . The reaction conditions typically include the use of anhydrous magnesium sulfate to dry the organic layer and subsequent solvent removal . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-Isopropyl-2-methyl-2,8-diazaspiro[45]decane has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used as a ligand in binding studies or as a precursor for the synthesis of biologically active compoundsIn industry, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of RIPK1, a kinase involved in necroptosis, a form of programmed cell death . The compound exerts its effects by binding to the active site of the kinase, thereby inhibiting its activity and preventing the downstream signaling events that lead to cell death.
Comparison with Similar Compounds
8-Isopropyl-2-methyl-2,8-diazaspiro[4.5]decane can be compared with other similar compounds such as 2-methyl-2,8-diazaspiro[4.5]decane and 8-methyl-2,8-diazaspiro[4.5]decane . These compounds share a similar spiro-connected bicyclic structure but differ in the substituents attached to the nitrogen atoms. The uniqueness of this compound lies in its specific isopropyl and methyl substituents, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
2-methyl-8-propan-2-yl-2,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C12H24N2/c1-11(2)14-8-5-12(6-9-14)4-7-13(3)10-12/h11H,4-10H2,1-3H3 |
InChI Key |
IQVDOTDCSPKNPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2(CCN(C2)C)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


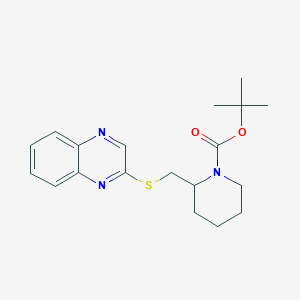
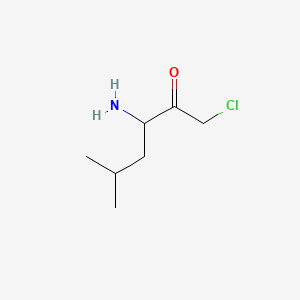


![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-b]pyridazine](/img/structure/B13971210.png)


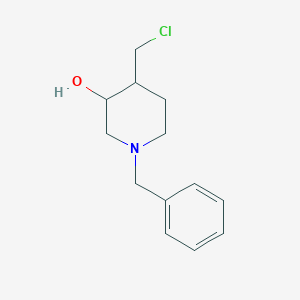
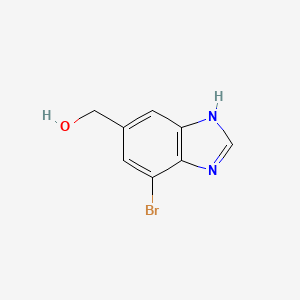
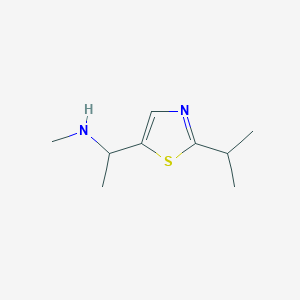
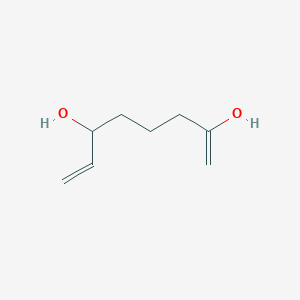
![3-[(4-Methoxyphenyl)methoxy]-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13971245.png)
